Oral Bioavailability of Tebipenem Pivoxil vs. the Zero Percent Oral Absorption of IV Carbapenems
The defining differentiation of tebipenem pivoxil is its oral bioavailability, a property entirely absent in other adult-marketed carbapenems. In preclinical species, the absolute oral bioavailability of the active moiety, tebipenem, following administration of the pivoxil prodrug was quantified as 71.4% in mice, 59.1% in rats, 34.8% in dogs, and 44.9% in monkeys [1]. This contrasts with IV carbapenems like meropenem and ertapenem, which have an oral bioavailability of 0%, necessitating parenteral administration [2].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 71.4% (mouse), 59.1% (rat), 34.8% (dog), 44.9% (monkey) |
| Comparator Or Baseline | Intravenous carbapenems (e.g., meropenem, ertapenem, imipenem) |
| Quantified Difference | >34.8% vs. 0% |
| Conditions | Preclinical pharmacokinetic studies in mice, rats, dogs, and monkeys |
Why This Matters
This is the core differentiator enabling a shift from inpatient IV therapy to oral outpatient management, reducing healthcare resource utilization.
- [1] Kobayashi R, et al. Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals. Jpn J Antibiot. 2009;62(2):132-43. View Source
- [2] Jain A, et al. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem. Antimicrob Agents Chemother. 2020;64(8):e02240-19. View Source
